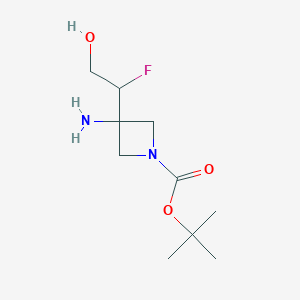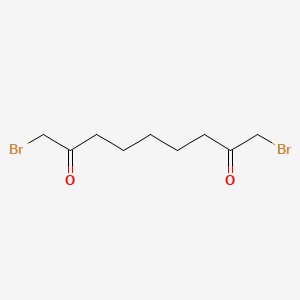
1,9-Dibromo-2,8-nonanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dibromo-2,8-nonanedione is a chemical compound with the molecular formula C9H14Br2O2. It is a reagent used in the synthesis of tetraamino alkane tetrahydrochlorides. The compound is characterized by the presence of two bromine atoms and two ketone groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,9-Dibromo-2,8-nonanedione can be synthesized through various methods. One common method involves the bromination of 2,8-nonanedione. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 1 and 9 positions of the nonanedione .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Dibromo-2,8-nonanedione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1,9-Dibromo-2,8-nonanedione is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly tetraamino alkane tetrahydrochlorides.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,9-Dibromo-2,8-nonanedione involves its reactivity due to the presence of bromine atoms and ketone groups. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the ketone groups can participate in reduction and oxidation reactions. These properties make it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Nonanedione: Lacks the bromine atoms and is less reactive in substitution reactions.
1,9-Dibromononane: Lacks the ketone groups and is less versatile in oxidation and reduction reactions.
Uniqueness
1,9-Dibromo-2,8-nonanedione is unique due to the presence of both bromine atoms and ketone groups, making it highly reactive and versatile in various chemical reactions. This dual functionality allows it to be used in a wide range of synthetic applications, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C9H14Br2O2 |
|---|---|
Poids moléculaire |
314.01 g/mol |
Nom IUPAC |
1,9-dibromononane-2,8-dione |
InChI |
InChI=1S/C9H14Br2O2/c10-6-8(12)4-2-1-3-5-9(13)7-11/h1-7H2 |
Clé InChI |
XXZFYYNTEGGPKC-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)CBr)CCC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
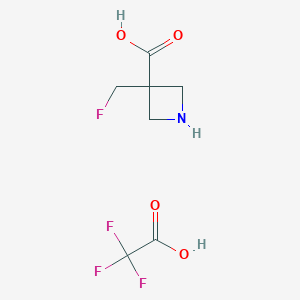
![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)


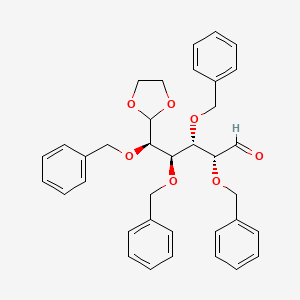
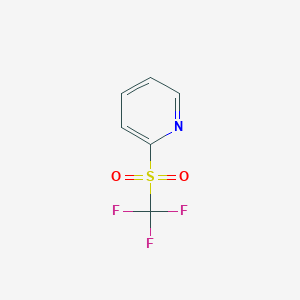
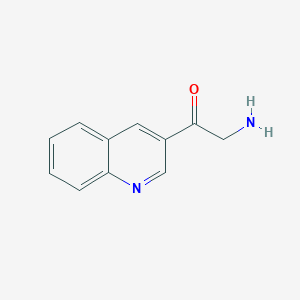
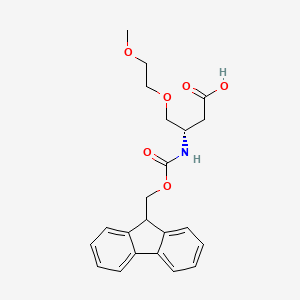

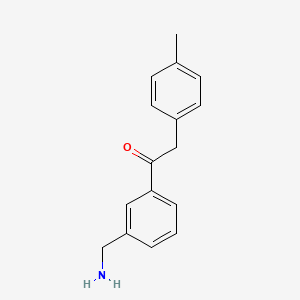
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
